(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate
Description
(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate is a bicyclic compound featuring a 3.2.0 fused-ring system with a benzyl group, two ketone groups, and an acetyloxy substituent. The bicyclo[3.2.0] core is notable for its rigidity, which can enhance binding specificity in drug design.
Properties
IUPAC Name |
(3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9(17)20-12-7-11-13(12)15(19)16(14(11)18)8-10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVZGCXQDCEPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-2,4-dioxo-3-azabicyclo[320]heptan-6-yl) acetate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of (3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparative Data Table
*Calculated based on molecular formula.
Key Findings and Implications
- Ring Size and Reactivity : Bicyclo[3.2.0] systems exhibit higher ring strain compared to bicyclo[3.1.1] or [3.1.0], enhancing their reactivity in polymerization and drug-target interactions .
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl, dioxo) increase electrophilicity, while ester/acetyloxy groups balance reactivity and stability for tailored applications .
- Therapeutic Potential: Sulfur-containing analogs demonstrate antibacterial activity, whereas the acetate derivative’s role may lie in prodrug design or metabolite synthesis .
Biological Activity
(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including interactions with enzymes and receptors, cytotoxicity, and antiprotozoal effects.
- IUPAC Name : (1S,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate
- Molecular Formula : C₁₅H₁₅NO₄
- Molecular Weight : 273.28 g/mol
- CAS Number : 2137589-66-1
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antiprotozoal Activity :
- Enzyme Interaction :
- Cytotoxicity :
Antiprotozoal Studies
A series of studies evaluated the antiprotozoal activity of azabicyclo compounds linked to tetrazole or sulfonamido structures. The most active compounds demonstrated IC₅₀ values in the submicromolar range against Plasmodium falciparum and Trypanosoma brucei .
| Compound | Target Organism | IC₅₀ (µM) |
|---|---|---|
| 12A | P. falciparum | 0.252 |
| 13A | T. brucei | 0.329 |
Cytotoxicity Assessment
The cytotoxic effects were assessed using the MTT assay across several synthesized compounds derived from the bicyclic framework:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 3b | Normal Human Cells | >100 |
| 3m | Tumor Cells | 45 |
| 3l | Tumor Cells | 50 |
These results indicate that while some compounds are relatively safe for normal cells, others may exhibit significant toxicity towards cancerous cells .
The mechanism by which this compound exerts its biological effects likely involves its ability to bind to specific molecular targets within protozoan cells or human enzymes. This binding can inhibit critical metabolic pathways necessary for the survival of pathogens or cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
